

(Pyridin-3-yloxy)-acetic acid synthesis pathway from 3-hydroxypyridine

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Compound of Interest

Compound Name: (Pyridin-3-yloxy)-acetic acid

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Synthesis of (Pyridin-3-yloxy)-acetic Acid: A Technical Guide

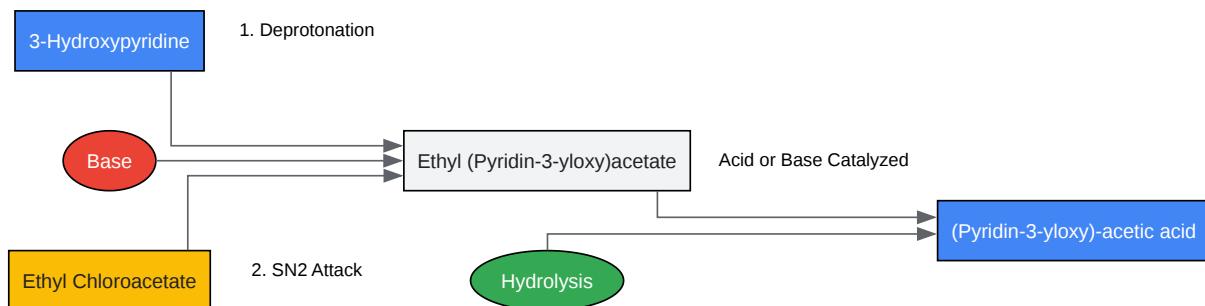
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of **(Pyridin-3-yloxy)-acetic acid** from 3-hydroxypyridine. The primary synthesis route detailed is the Williamson ether synthesis, a robust and well-established method for forming ether linkages. This document includes a detailed experimental protocol, tabulated analytical data, and a visual representation of the synthesis pathway.

Synthesis Pathway: Williamson Ether Synthesis

The synthesis of **(Pyridin-3-yloxy)-acetic acid** from 3-hydroxypyridine is most commonly achieved through a Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group of 3-hydroxypyridine to form a pyridin-3-olate anion, which then acts as a nucleophile, attacking an haloacetic acid derivative such as ethyl chloroacetate. The subsequent hydrolysis of the resulting ester yields the desired **(Pyridin-3-yloxy)-acetic acid**.

The overall reaction can be summarized as follows:



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Figure 1: Williamson Ether Synthesis Pathway

An alternative, though less common, approach involves the reaction of 3-hydroxypyridine with an alkyl propiolate in the presence of a phosphine catalyst. This method proceeds via a nucleophilic addition mechanism.

Experimental Protocol

This protocol is a composite procedure based on analogous Williamson ether syntheses of similar phenolic compounds.

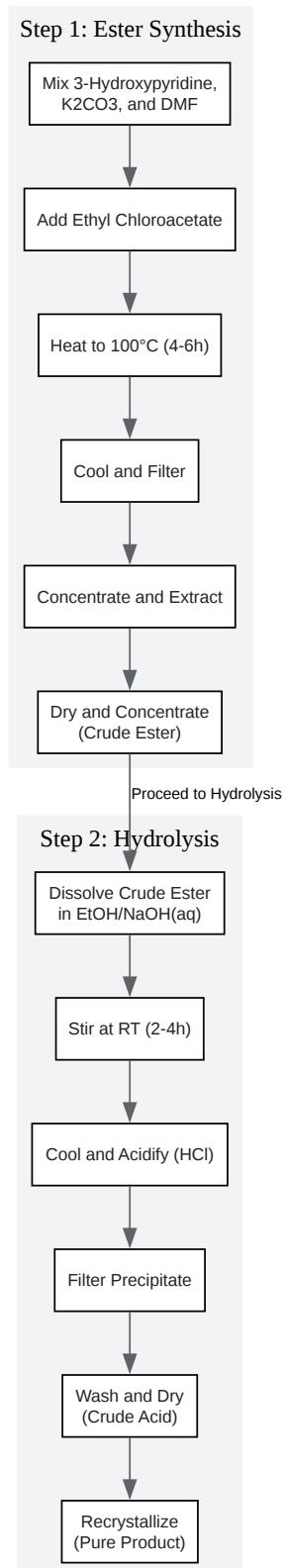
Step 1: Synthesis of Ethyl (Pyridin-3-yloxy)acetate

- **Reaction Setup:** In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-hydroxypyridine (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).
- **Deprotonation:** To the stirred solution, add potassium carbonate (1.5 eq) in one portion.
- **Alkylation:** Add ethyl chloroacetate (1.1 eq) dropwise to the suspension at room temperature.
- **Reaction:** Heat the reaction mixture to 100°C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

- Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. The filtrate is then concentrated under reduced pressure to remove the DMF. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude ethyl (pyridin-3-yloxy)acetate.

Step 2: Hydrolysis of Ethyl (Pyridin-3-yloxy)acetate

- Hydrolysis: Dissolve the crude ethyl (pyridin-3-yloxy)acetate in a mixture of ethanol and a 1 M aqueous solution of sodium hydroxide.
- Reaction: Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
- Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 4-5 with 1 M hydrochloric acid.
- Isolation: The precipitated product, **(Pyridin-3-yloxy)-acetic acid**, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.



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Figure 2: Experimental Workflow Diagram

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Reactant and Product Properties

Compound	Molecular Formula	Molar Mass (g/mol)	Appearance
3-Hydroxypyridine	C ₅ H ₅ NO	95.10	Off-white to tan crystalline solid
Ethyl Chloroacetate	C ₄ H ₇ ClO ₂	122.55	Colorless liquid
(Pyridin-3-yloxy)-acetic acid	C ₇ H ₇ NO ₃	153.14	White to off-white solid

Table 2: Analytical Data for **(Pyridin-3-yloxy)-acetic acid**

Analysis	Result
Melting Point	210-212 °C[1]
¹ H NMR	Predicted: Signals for the pyridyl protons, a singlet for the methylene protons, and a broad singlet for the carboxylic acid proton.
¹³ C NMR	Predicted: Signals for the pyridyl carbons, the methylene carbon, and the carbonyl carbon.
IR (Infrared)	Predicted: Characteristic peaks for O-H (carboxylic acid), C=O (carbonyl), C-O (ether), and aromatic C-H and C=C stretching.
Yield	Typically moderate to good, dependent on reaction conditions and purity of starting materials.

Note: Specific, experimentally obtained NMR and IR spectral data were not available in the cited literature. The predicted chemical shifts are based on the analysis of similar structures.

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References

- 1. 86649-57-2 CAS MSDS ((PYRIDIN-3-YLOXY)-ACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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